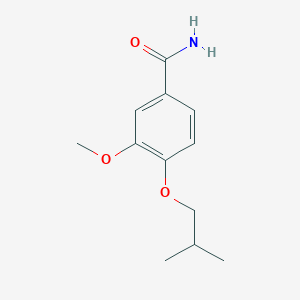
N-(2-iodophenyl)-3,5-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-iodophenyl)-3,5-dimethylbenzamide, also known as IDM, is a chemical compound that has been widely used in scientific research. IDM is a potent ligand for the sigma-2 receptor, a protein that is involved in various cellular functions, including cell growth, differentiation, and apoptosis.
Wissenschaftliche Forschungsanwendungen
N-(2-iodophenyl)-3,5-dimethylbenzamide has been widely used in scientific research as a sigma-2 receptor ligand. Sigma-2 receptors are overexpressed in various cancer cells, and N-(2-iodophenyl)-3,5-dimethylbenzamide has been shown to induce apoptosis in cancer cells through the activation of sigma-2 receptors. N-(2-iodophenyl)-3,5-dimethylbenzamide has also been used as a tool for studying the role of sigma-2 receptors in various cellular functions, including cell proliferation, differentiation, and migration. In addition, N-(2-iodophenyl)-3,5-dimethylbenzamide has been used as a tracer in positron emission tomography (PET) imaging studies to visualize sigma-2 receptor expression in vivo.
Wirkmechanismus
The exact mechanism of action of N-(2-iodophenyl)-3,5-dimethylbenzamide is not fully understood. However, it is believed that N-(2-iodophenyl)-3,5-dimethylbenzamide binds to the sigma-2 receptor and induces conformational changes that lead to the activation of downstream signaling pathways. The activation of these pathways ultimately leads to apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(2-iodophenyl)-3,5-dimethylbenzamide has been shown to induce apoptosis in various cancer cell lines, including breast, prostate, and lung cancer cells. In addition, N-(2-iodophenyl)-3,5-dimethylbenzamide has been shown to inhibit the growth and migration of cancer cells. Furthermore, N-(2-iodophenyl)-3,5-dimethylbenzamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(2-iodophenyl)-3,5-dimethylbenzamide in lab experiments include its high potency and selectivity for the sigma-2 receptor, its ability to induce apoptosis in cancer cells, and its use as a tracer in PET imaging studies. However, the limitations of using N-(2-iodophenyl)-3,5-dimethylbenzamide in lab experiments include its potential toxicity and the lack of understanding of its exact mechanism of action.
Zukünftige Richtungen
There are several future directions for the research on N-(2-iodophenyl)-3,5-dimethylbenzamide. One direction is to further investigate the mechanism of action of N-(2-iodophenyl)-3,5-dimethylbenzamide and its downstream signaling pathways. Another direction is to explore the potential use of N-(2-iodophenyl)-3,5-dimethylbenzamide as a therapeutic agent for cancer and neurodegenerative diseases. In addition, the development of new sigma-2 receptor ligands with improved potency and selectivity could lead to new discoveries in the field of sigma-2 receptor research.
Synthesemethoden
N-(2-iodophenyl)-3,5-dimethylbenzamide can be synthesized through a multi-step process starting from 2-iodoaniline and 3,5-dimethylbenzoic acid. The first step involves the reaction of 2-iodoaniline with potassium carbonate in dimethylformamide to form the corresponding potassium salt. The second step is the esterification of 3,5-dimethylbenzoic acid with the potassium salt to form the corresponding ester. The final step involves the amidation of the ester with ammonia in ethanol to form N-(2-iodophenyl)-3,5-dimethylbenzamide.
Eigenschaften
IUPAC Name |
N-(2-iodophenyl)-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14INO/c1-10-7-11(2)9-12(8-10)15(18)17-14-6-4-3-5-13(14)16/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUFQURDYQMXOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC=CC=C2I)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-iodophenyl)-3,5-dimethylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-chlorobenzyl)sulfanyl]-5-(4-fluorophenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B7479297.png)


![Ethyl 4-oxo-6,7,8,9-tetrahydropyrimido[2,1-b][1,3]benzothiazole-3-carboxylate](/img/structure/B7479314.png)

![1-[4-(1-Benzofuran-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7479341.png)






